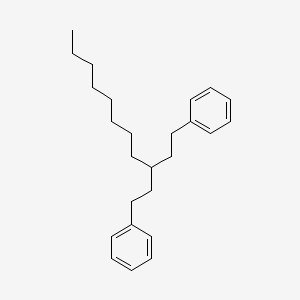
Undecane, 3-phenethyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecane, 3-phenethyl-1-phenyl- is an organic compound with the molecular formula C25H36. It is also known by other names such as 1-Phenyl-3-(2-phenethyl)undecane and Benzene, 1,1’-(3-octyl-1,5-pentanediyl)bis-. This compound is characterized by its long hydrocarbon chain and phenyl groups, making it a significant molecule in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Undecane, 3-phenethyl-1-phenyl- typically involves the alkylation of phenethyl bromide with phenylmagnesium bromide, followed by a series of reactions to extend the carbon chain. The reaction conditions often require the use of a solvent such as diethyl ether and a catalyst like magnesium to facilitate the Grignard reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation and advanced organic synthesis techniques. These methods ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Undecane, 3-phenethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Undecane, 3-phenethyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as a model compound in studying hydrocarbon reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of Undecane, 3-phenethyl-1-phenyl- involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. The phenyl groups in the compound allow it to engage in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenylundecane
- 1-Phenyl-3-(2-phenylethyl)hendecane
- Benzene, 1,1’-(3-octyl-1,5-pentanediyl)bis-
Uniqueness
Undecane, 3-phenethyl-1-phenyl- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
7225-70-9 |
|---|---|
Formule moléculaire |
C25H36 |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
3-(2-phenylethyl)undecylbenzene |
InChI |
InChI=1S/C25H36/c1-2-3-4-5-6-9-18-25(21-19-23-14-10-7-11-15-23)22-20-24-16-12-8-13-17-24/h7-8,10-17,25H,2-6,9,18-22H2,1H3 |
Clé InChI |
KWXGNTNJHNGHDF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















